
1-(2-氧代-2-(3-(嘧啶-4-基氧基)哌啶-1-基)乙基)吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core linked to a piperidine ring substituted with a pyrimidin-4-yloxy group
科学研究应用
1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and possibly in the synthesis of agrochemicals.
作用机制
Target of action
Piperidine and pyrrolidine derivatives are known to interact with a wide variety of biological targets. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some piperidine derivatives have been found to inhibit tubulin polymerization .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. For instance, some piperidine derivatives are known to affect signaling pathways related to cell proliferation and survival .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure. Heterocyclic compounds like piperidine and pyrrolidine are often used in drug design due to their ability to modify physicochemical parameters and obtain optimal ADME/Tox results for drug candidates .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some piperidine derivatives, for example, have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
生化分析
Biochemical Properties
The piperidine derivatives, such as 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents
Cellular Effects
Piperidine derivatives have been shown to play important roles in cell signaling, chromatin regulation, and metastatic processes that involve cell survival, migration, and invasion .
Molecular Mechanism
Piperidine derivatives are known to interact with various biomolecules, leading to changes in gene expression and enzyme activation or inhibition
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under dehydrating conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrrolidine-2,5-dione intermediate.
Attachment of the Pyrimidin-4-yloxy Group: This step involves the reaction of the piperidine derivative with a pyrimidine compound, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as the implementation of purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl), depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
相似化合物的比较
Similar Compounds
1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which may confer unique biological activity and specificity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c20-13-3-4-14(21)19(13)9-15(22)18-7-1-2-11(8-18)23-12-5-6-16-10-17-12/h5-6,10-11H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOOZGULFZDKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}acetamide](/img/structure/B2488117.png)
![(2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)
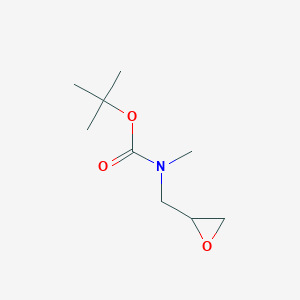
![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2488122.png)
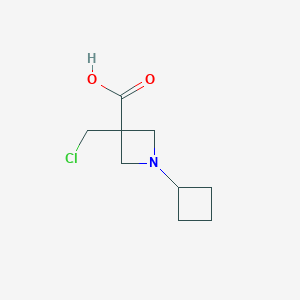
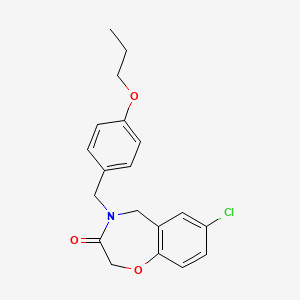
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)
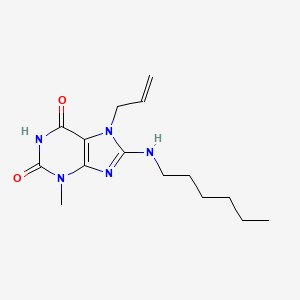
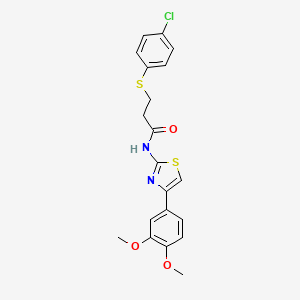
![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2488134.png)
![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)
![3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2488139.png)
![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2488140.png)
